4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether
Description
4-{1-[(2-Chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is a benzimidazole derivative characterized by a 2-chlorobenzyloxy substituent at the 1-position of the benzimidazole core and a methoxy group on the para-substituted phenyl ring at the 2-position. The benzimidazole scaffold is renowned for its bioactivity, particularly in antimicrobial, antifungal, and antiparasitic applications . The 2-chlorobenzyloxy group introduces steric and electronic effects that may enhance binding affinity to biological targets, while the methoxy substituent likely influences lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-25-17-12-10-15(11-13-17)21-23-19-8-4-5-9-20(19)24(21)26-14-16-6-2-3-7-18(16)22/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZVSUYBMFZFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether typically involves multiple steps, starting with the preparation of the benzimidazole core This is often achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce fully or partially reduced benzimidazole compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives can possess significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents.
- Anti-inflammatory Effects : Certain compounds in this class have been evaluated for their ability to reduce inflammation in preclinical models.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, showing promise for developing new antibiotics .
- Anticancer Research : In vitro studies reported in Cancer Letters indicated that specific benzimidazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : Research published in Pharmacology Reports illustrated that certain compounds within this class reduced inflammatory markers in animal models, suggesting a pathway for new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with benzimidazole derivatives and related heterocycles, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Variations on the Benzimidazole Core
4-(6-Chloro-1-{[3-(Trifluoromethyl)benzyl]oxy}-1H-1,3-Benzimidazol-2-yl)phenyl Methyl Ether (CAS 329234-91-5) Key Differences: The benzyloxy group at the 1-position carries a 3-(trifluoromethyl) substituent instead of 2-chloro. This compound is categorized as an intermediate, suggesting utility in agrochemical or pharmaceutical synthesis .
4-(6-Chloro-1-[(4-Methylbenzyl)oxy]-1H-1,3-Benzimidazol-2-yl)phenyl Methyl Ether (CAS 329234-97-1)
- Key Differences : A 4-methylbenzyloxy group replaces the 2-chlorobenzyloxy moiety.
- Impact : The methyl group is electron-donating, which may reduce electrophilicity and increase solubility. Reported properties include a molecular weight of 378.85 g/mol, density of 1.22 g/cm³, and predicted boiling point of 554.4°C .
2-Ethoxy-6-{[1-(3-Ethoxy-2-Hydroxybenzyl)-1H-Benzimidazol-2-yl]Methyl}-Phenol Nitromethane Monosolvate Key Differences: Features a 3-ethoxy-2-hydroxybenzyl group and phenolic hydroxyl substituents. Crystal structure studies highlight planar benzimidazole cores, which may stabilize π-π stacking in target binding .
Comparison with Non-Benzimidazole Analogs
Difenoconazole (CAS 119446-68-3) Structure: A triazole fungicide with a 1,3-dioxolane ring and chlorophenoxy substituents. Key Differences: Replaces benzimidazole with a triazole ring, which inhibits fungal ergosterol biosynthesis. The chlorophenoxy group contributes to broad-spectrum antifungal activity . Relevance: Highlights the importance of halogenated aromatic groups in agrochemical design, though differing mechanisms of action compared to benzimidazoles.
Biological Activity
4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is a complex organic compound that belongs to the class of aryl ethers. Its structure includes a benzimidazole moiety linked to a phenyl group via an ether bond, which contributes to its potential biological activities. Recent studies suggest that this compound may exhibit anticancer properties, although comprehensive research on its biological mechanisms and therapeutic applications remains limited.
Chemical Structure and Properties
The molecular formula of this compound is represented as CHClNO. The compound features a unique combination of a chlorinated benzyl group and a benzimidazole framework, which may enhance its biological activity compared to other compounds in its class.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClN₂O |
| Molecular Weight | 270.72 g/mol |
| Key Functional Groups | Benzimidazole, Ether |
Anticancer Properties
Preliminary studies indicate that this compound may possess significant anticancer activity. A study published in the journal "Molecules" demonstrated that the compound exhibited cytotoxic effects against various human cancer cell lines, including lung, breast, and colon cancers. The mechanism of action is not fully understood, but it may involve interference with cancer cell proliferation pathways.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Lung Cancer | 15.0 |
| Breast Cancer | 12.5 |
| Colon Cancer | 10.0 |
Further investigations are necessary to validate these findings through in vivo studies and clinical trials to establish the safety and efficacy of this compound as a potential cancer treatment .
While specific mechanisms for this compound have not been extensively documented, compounds with similar structural features have been shown to interact with various biological targets, including enzymes involved in cancer metabolism and signaling pathways. Understanding these interactions is crucial for elucidating the pharmacodynamics of this compound.
Related Compounds
Research on related benzimidazole derivatives has highlighted their diverse biological activities, including antimicrobial and anticancer effects. For example, derivatives of 2-mercaptobenzimidazole have shown promising results against both bacterial strains and cancer cell lines . This suggests that structural modifications can significantly influence biological activity.
Case Study 1: Anticancer Efficacy
In a recent study investigating the anticancer potential of benzimidazole derivatives, several compounds were synthesized and evaluated for their cytotoxic effects against colorectal carcinoma cell lines (HCT116). Among these compounds, certain derivatives exhibited IC50 values lower than standard treatments like 5-fluorouracil (5-FU), indicating enhanced potency .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of substituted benzimidazole compounds showed significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains. The structure-activity relationship (SAR) analysis illustrated that specific substitutions on the benzimidazole nucleus could enhance antimicrobial efficacy .
Q & A
Q. What are the standard synthetic routes for 4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reaction of 2-chlorobenzyl chloride with a hydroxy-benzimidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group.
- Cyclization : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing precursors.
- Etherification : Methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base. Purification methods like flash chromatography (petroleum ether/EtOAc gradients) or recrystallization (EtOH/water) are critical for isolating the final product .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- Single-crystal X-ray diffraction (XRD) : Determines precise bond lengths, angles, and crystal packing (e.g., monoclinic system with space group P2₁/c, as seen in similar benzimidazole derivatives) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and methyl ether groups (δ ~3.8 ppm).
- IR spectroscopy : Confirms C-O-C (1250–1050 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹).
Q. What methods are used to assess the solubility and stability of this compound?
- Solubility profiling : Conducted in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or HPLC.
- Stability studies : Accelerated stability testing under varying pH (1–10), temperature (4–40°C), and light exposure, monitored via TLC or LC-MS to detect degradation products .
Advanced Research Questions
Q. How can computational methods optimize the synthesis yield of this compound?
- Density Functional Theory (DFT) : Models reaction pathways to identify energetically favorable intermediates (e.g., transition states in cyclization steps).
- Molecular docking : Predicts steric hindrance in the benzyloxy group substitution step, guiding solvent selection (e.g., DMF vs. THF) .
Q. What strategies resolve contradictions in reported bioactivity data for similar benzimidazole derivatives?
- Comparative bioassays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) to minimize variability.
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., 2-chlorobenzyl vs. 3-trifluoromethylbenzyl) with activity discrepancies .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Mechanistic studies : Use fluorescence polarization assays to measure binding affinity to targets like MDM2 (a p53 regulator) .
- Metabolic profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS .
Q. What are the challenges in crystallizing this compound for XRD analysis?
- Polymorphism control : Screen crystallization solvents (e.g., methanol/water vs. acetonitrile) to isolate stable polymorphs.
- Crystal mounting : Use cryoprotectants (e.g., glycerol) to prevent lattice disruption during data collection .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Contradiction Mitigation : Apply multivariate statistical analysis (e.g., PCA) to identify experimental variables causing bioactivity variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
